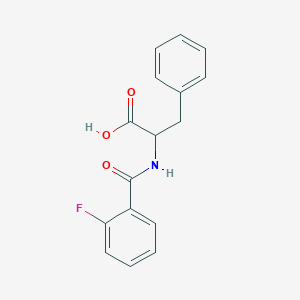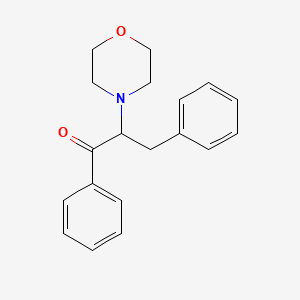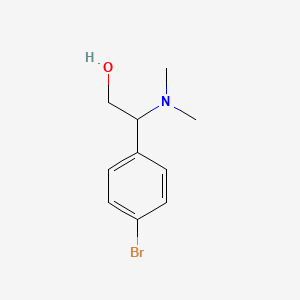
5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of 6-methyluracil with diethylamine and formaldehyde. This reaction is a type of Mannich reaction, which is a common method for introducing an aminomethyl group into a compound. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. Additionally, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Diethylaminomethyl)-2-thiouracil: Similar structure but contains a sulfur atom instead of an oxygen atom.
5-(Dimethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
5-(Diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
23213-35-6 |
|---|---|
Formule moléculaire |
C10H17N3O2 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-(diethylaminomethyl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-4-13(5-2)6-8-7(3)11-10(15)12-9(8)14/h4-6H2,1-3H3,(H2,11,12,14,15) |
Clé InChI |
PFAXJWWMVSLSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(NC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)




![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)

![2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095736.png)


![Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate](/img/structure/B15095754.png)

